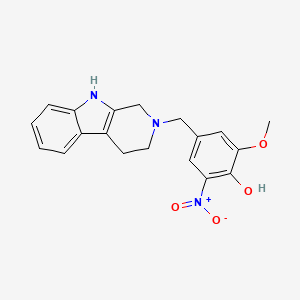
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as MNTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of beta-carboline compounds, which are known to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. In cancer research, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In neuroscience, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In drug discovery, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have potential as a lead compound for the development of new drugs targeting various biological pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol also has some limitations, including its relatively high cost, low yield in the synthesis process, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, including the identification of its molecular targets and the development of more potent and selective derivatives. In neuroscience, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol could be further studied for its potential applications in combination with other anticancer agents. In drug discovery, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol could be further studied for its potential applications in the development of new drugs targeting various biological pathways.
Conclusion:
In conclusion, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including neuroprotective and anticancer effects. 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, including the identification of its molecular targets and the development of more potent and selective derivatives.
Synthesemethoden
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol can be synthesized using a multi-step reaction sequence starting from 2-methoxy-4-nitrophenol and tryptamine. The synthesis involves the protection of the phenolic hydroxyl group, followed by the nitration of the aromatic ring, and the subsequent deprotection of the phenolic group. The final step involves the alkylation of the resulting phenol with tryptamine using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have neuroprotective effects and to modulate the activity of certain neurotransmitter receptors. In cancer research, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been studied for its potential anticancer activity. In drug discovery, 2-methoxy-6-nitro-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been used as a lead compound for the development of new drugs targeting various biological pathways.
Eigenschaften
IUPAC Name |
2-methoxy-6-nitro-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-18-9-12(8-17(19(18)23)22(24)25)10-21-7-6-14-13-4-2-3-5-15(13)20-16(14)11-21/h2-5,8-9,20,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYNKIDNQOCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

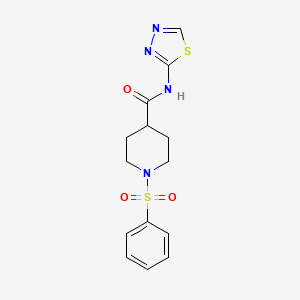
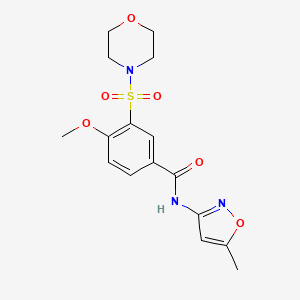

![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)
![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)
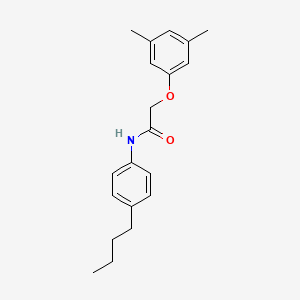
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5222197.png)
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222211.png)
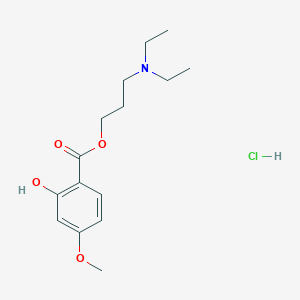
![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)